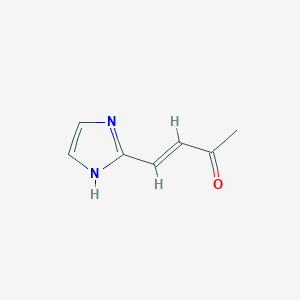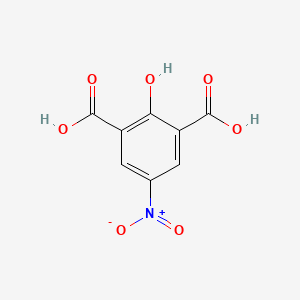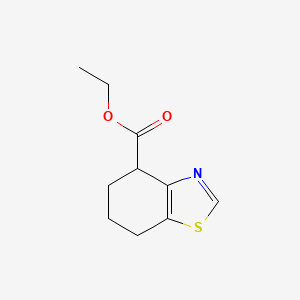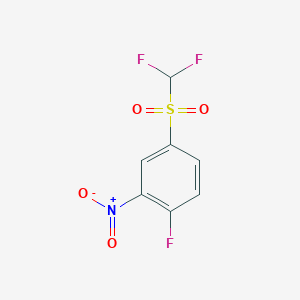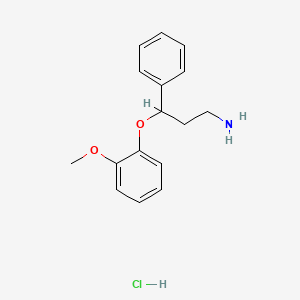
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride, also known as 3-MPA, is an organic compound used as a research tool in the laboratory. 3-MPA is a derivative of the neurotransmitter dopamine and is structurally related to other compounds such as amphetamine, methamphetamine, and phentermine. 3-MPA has been used in the laboratory to study the effects of dopamine on various systems in the body, including the brain, the cardiovascular system, and the gastrointestinal tract.
科学的研究の応用
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride has been used in scientific research to study the effects of dopamine on various systems in the body. Studies have shown that this compound can increase the activity of dopamine receptors in the brain and has been used to study the effects of dopamine on learning and memory. This compound has also been used to study the effects of dopamine on the cardiovascular system, as well as the effects of dopamine on gastrointestinal motility.
作用機序
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride is thought to act as an agonist at dopamine receptors in the brain, meaning that it binds to these receptors and activates them. This activation of dopamine receptors is thought to be responsible for the effects of this compound on learning and memory, as well as the effects of this compound on the cardiovascular system and gastrointestinal motility.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the activity of dopamine receptors in the brain, leading to increased levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the effects of this compound on learning and memory, as well as the effects of this compound on the cardiovascular system and gastrointestinal motility.
実験室実験の利点と制限
The major advantage of using 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride in laboratory experiments is that it is a relatively safe and non-toxic compound. This compound has a low toxicity profile and has been used safely in laboratory experiments. The major limitation of using this compound in laboratory experiments is that it is not as effective as other dopamine agonists, such as amphetamine, methamphetamine, and phentermine.
将来の方向性
Future research on 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride could focus on its potential use as a therapeutic drug. Studies could be conducted to determine if this compound could be used to treat conditions such as Parkinson’s disease, depression, and attention-deficit hyperactivity disorder (ADHD). Additionally, further research could be conducted to determine the long-term effects of this compound on the body and to identify any potential side effects. Finally, further research could be conducted to investigate the effects of this compound on other systems in the body, such as the immune system and the endocrine system.
合成法
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride can be synthesized from commercially available materials in a three-step process. The first step involves the reaction of 3-phenylpropan-1-amine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form the intermediate 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, this compound.
特性
IUPAC Name |
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-9-5-6-10-16(15)19-14(11-12-17)13-7-3-2-4-8-13;/h2-10,14H,11-12,17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXRPPJPMLUUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57226-66-1 |
Source


|
| Record name | 3-(2-methoxyphenoxy)-3-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


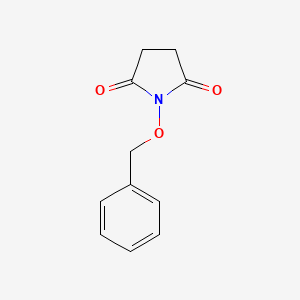
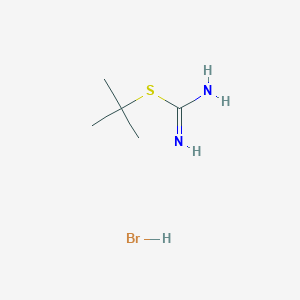
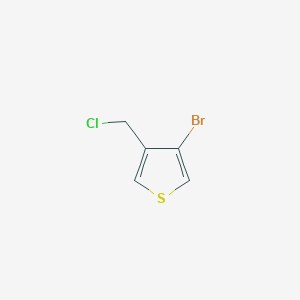
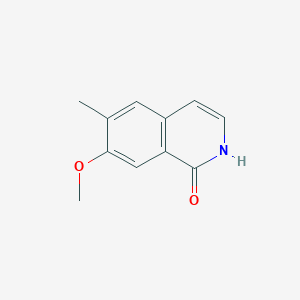
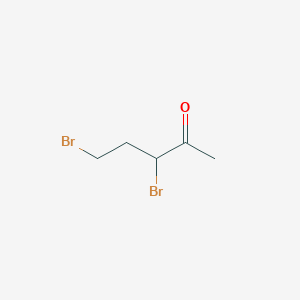
![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)


